Thermodynamic Stability: (Z)-Difluorodiazene Is Enthalpically Preferred Over the (E)-Isomer by 5.3 kJ/mol
High-level CCSD(T) calculations show that (Z)-difluorodiazene is more stable than the (E)-isomer by 1.4 kcal/mol at 298 K [1]. This is consistent with experimental relative enthalpies where the (Z)-form is set to 0.0 kJ/mol and the (E)-form is 5.3 kJ/mol higher [2].
| Evidence Dimension | Relative enthalpy (thermodynamic stability) |
|---|---|
| Target Compound Data | 0.0 kJ/mol (reference) |
| Comparator Or Baseline | (E)-Difluorodiazene (trans-N2F2) 5.3 kJ/mol |
| Quantified Difference | ΔHrel = 5.3 kJ/mol (experimental); ΔG = 1.4 kcal/mol (computed) |
| Conditions | CCSD(T)/CBS level; NIST CCCBDB relative enthalpies at 298.15 K |
Why This Matters
The intrinsic thermodynamic preference ensures that (Z)-difluorodiazene is the predominant species under equilibrium, reducing energetic penalties in downstream reactions and simplifying product purification.
- [1] Christe, K. O. et al. Inorg. Chem. 2010, 49, 6823-6833. View Source
- [2] NIST Computational Chemistry Comparison and Benchmark Database, Relative enthalpies of F2N2 isomers. View Source
